molecular formula C23H19N3O2S B2640737 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole CAS No. 1286057-70-2

2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Cat. No. B2640737
CAS RN: 1286057-70-2
M. Wt: 401.48
InChI Key: ULUVQOWAHWUUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death. Additionally, it has been reported to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Furthermore, it has been shown to reduce the aggregation of amyloid-beta peptides, which may have a neuroprotective effect in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole in lab experiments include its high yield synthesis method, its potential use in the treatment of cancer, infectious diseases, and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and its potential toxicity at higher concentrations.

Future Directions

For the research on 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole include the development of more efficient synthesis methods, the study of its potential use in combination with other drugs for the treatment of cancer and infectious diseases, and the investigation of its mechanism of action in Alzheimer's disease and Parkinson's disease. Additionally, the development of more soluble forms of the compound may increase its bioavailability and reduce its potential toxicity.

Synthesis Methods

The synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole involves the reaction of 2-(benzylthio)-1H-imidazole with 3-nitrobenzaldehyde and o-toluidine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The yield of the synthesis method is reported to be high, making it a reliable method for the production of this compound.

Scientific Research Applications

2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole has shown promising results in various scientific research applications. It has been studied extensively for its anticancer properties, and it has been reported to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases. Furthermore, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-benzylsulfanyl-1-(2-methylphenyl)-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-17-8-5-6-13-21(17)25-22(19-11-7-12-20(14-19)26(27)28)15-24-23(25)29-16-18-9-3-2-4-10-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUVQOWAHWUUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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